![molecular formula C19H16ClN5 B2546568 3-(4-クロロフェニル)-5-メチル-N-(ピリジン-3-イルメチル)ピラゾロ[1,5-a]ピリミジン-7-アミン CAS No. 896811-22-6](/img/structure/B2546568.png)

3-(4-クロロフェニル)-5-メチル-N-(ピリジン-3-イルメチル)ピラゾロ[1,5-a]ピリミジン-7-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

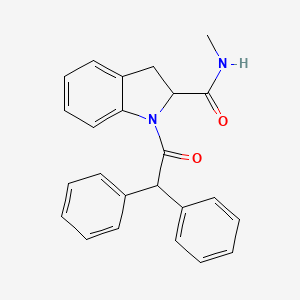

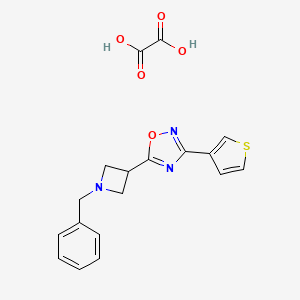

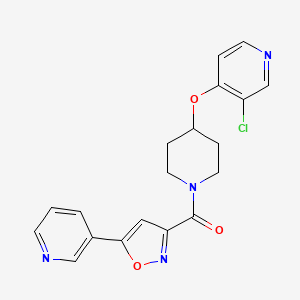

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H16ClN5 and its molecular weight is 349.82. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- CDK2(サイクリン依存性キナーゼ2)は、がん治療の標的として魅力的です。 ピラゾロ[3,4-d]ピリミジン骨格をベースにした化合物が、新規CDK2阻害剤として設計されています 。これらの分子は、乳がん(MCF-7)、大腸がん(HCT-116)、肝がん(HepG-2)細胞株に対して有望な細胞傷害活性を示し、がん細胞の増殖を選択的に阻害します。特に、化合物14と15は、3つのすべての細胞株で最高の細胞傷害活性を示しました。

- ピラゾロ[1,5-a]ピリミジンは、プリンと構造的に類似しています。 それらは、プリン生化学反応における代謝拮抗物質として研究されてきました 。トリパノソーマに対する潜在的な抗寄生虫薬としての可能性は、感染症研究において重要です。

- 当社の化合物に関連するチアゾロピリミジン誘導体を含む、チアゾロピリミジン誘導体は、ヒトがん細胞株に対して研究されてきました。 化合物16は、CDK酵素を阻害することによりアポトーシスを誘導し、優れた抗がん活性を示しました 。

- 研究者は、ピラゾロ[3,4-d]ピリミジン結合を含む複素環誘導体を合成し、in vitro抗がん活性を試験しました。 これらの化合物は、さまざまながん細胞株に対して評価されました 。

がん治療とCDK2阻害

代謝拮抗物質とプリン類似体

アポトーシス誘導とチアゾロピリミジン誘導体

in vitro抗がんスクリーニング

要約すると、このピラゾロ[1,5-a]ピリミジン誘導体は、がん治療、代謝拮抗物質研究、およびアポトーシス誘導に有望です。そのユニークな骨格と生物学的活性は、さらなる研究のための魅力的な対象となっています。 🌟

作用機序

Target of Action

The primary target of the compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .

Biochemical Pathways

The compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to alterations in cell cycle progression .

Pharmacokinetics

The compound’s interaction with cdk2 suggests that it may have good bioavailability and could be effectively distributed within the body .

Result of Action

The result of the action of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is the significant inhibition of cell proliferation . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .

生化学分析

Biochemical Properties

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been reported to interact with cyclin-dependent kinase 2 in humans

Cellular Effects

Related compounds have been reported to exhibit anticancer activity against various cell lines . They are also known to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with cyclin-dependent kinase 2 , which suggests that it may exert its effects through modulation of cell cycle regulation.

特性

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWCKKSMJQPAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)

![4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2546494.png)

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)

![3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2546506.png)